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Compound of Interest

Compound Name: 2-Prop-2-en-1-ylhomoserine

Cat. No.: B15404066

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of N-allyl
homoserine, a molecule of interest in the field of chemical biology and drug development.
While direct experimental data for N-allyl homoserine is not readily available in the public
domain, this document extrapolates predicted nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data based on the analysis of its constituent moieties and structurally
related compounds. This guide also outlines a plausible synthetic route and discusses the
potential biological context of this molecule, drawing parallels with the well-studied class of N-
acyl homoserine lactones (AHLS) involved in bacterial quorum sensing.

Predicted Spectroscopic Data

The following tables summarize the predicted *H and 3C NMR chemical shifts and the
expected mass spectrometry fragmentation pattern for N-allyl homoserine. These predictions
are derived from the known spectral data of L-homoserine, various allylic compounds, and N-
acylated amino acids.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for N-allyl Homoserine
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Protons

Predicted
Chemical Shift

(ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Notes

H-1' (allyl)

5.7-5.9

ddt

J=17,10,6

Olefinic proton,
complex splitting
due to coupling
with cis, trans,
and allylic

protons.

H-2'a (allyl)

51-53

dd

J=17,15

Olefinic proton,

trans to H-1".

H-2'b (allyl)

50-5.2

dd

J=10,15

Olefinic proton,
cis to H-1'.

H-3' (allyl)

3.2-34

Allylic protons
attached to

nitrogen.

H-2 (a-proton)

3.5-3.7

Methine proton
adjacent to the
carboxylic acid

and amine.

H-3 (B-protons)

1.8-2.0

Methylene

protons.

H-4 (y-protons)

3.6-3.8

Methylene
protons adjacent

to the hydroxyl
group.

OH

Variable

brs

Hydroxyl proton,
chemical shift is
concentration
and solvent

dependent.
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Amine proton,

chemical shift is
NH Variable brs - concentration

and solvent

dependent.

Carboxylic acid
proton, chemical
) shift is
COOH Variable brs - ]
concentration
and solvent

dependent.

Note: Predicted values are for a deuterated solvent such as D20 or MeOD. The exact chemical
shifts and coupling constants can vary based on the solvent, pH, and temperature.

Predicted *C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for N-allyl Homoserine
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Predicted Chemical Shift

Carbon Notes
(ppm)
Carbonyl carbon of the
C-1 (Carboxyl) 175-180 ] ]
carboxylic acid.
Methine carbon attached to the
C-2 (a-carbon) 55 - 60 )
nitrogen and carboxyl group.
C-3 (B-carbon) 30-35 Methylene carbon.
Methylene carbon attached to
C-4 (y-carbon) 60 - 65
the hydroxyl group.
C-1' (allyl) 130 - 135 Olefinic methine carbon.
Terminal olefinic methylene
C-2' (allyl) 115-120
carbon.
Allylic methylene carbon
C-3' (allyl) 50 - 55

attached to nitrogen.

Predicted Mass Spectrometry Data

For mass spectrometry, electrospray ionization (ESI) in positive ion mode would be a suitable

method. The expected mass-to-charge ratios (m/z) for the parent ion and major fragments are

outlined below.

Table 3: Predicted ESI-MS Fragmentation for N-allyl Homoserine
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miz lon Description
Protonated molecular ion
160.0923 [M+H]*
(C7H14NO3)
Loss of water from the
142.0817 [M+H - H20]* )
protonated parent ion.
Subsequent loss of carbon
114.0919 [M+H - H20 - COJ* )
monoxide.
Fragment corresponding to the
homoserine backbone after
74.0606 [CsHsNO]*
loss of the allyl group and
carboxyl group.
41.0391 [CsHs]* Allyl cation.

Experimental Protocols

While a specific protocol for the synthesis of N-allyl homoserine is not explicitly detailed in the

surveyed literature, a plausible synthetic route can be adapted from standard procedures for

the N-alkylation of amino acids.

Synthesis of N-allyl Homoserine

This proposed synthesis involves the reaction of L-homoserine with an allyl halide under basic

conditions.

Materials:

L-Homoserine

Allyl bromide

Solvent (e.g., a mixture of water and ethanol)

Diethyl ether or ethyl acetate for extraction

Sodium bicarbonate (NaHCOs3) or another suitable base
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e Hydrochloric acid (HCI) for pH adjustment
e Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa) for drying

Procedure:

Dissolve L-homoserine in an aqueous solution of sodium bicarbonate.

e Add a stoichiometric equivalent of allyl bromide to the solution. The reaction mixture is then
stirred at room temperature or with gentle heating for several hours to overnight.

» Monitor the reaction progress using thin-layer chromatography (TLC).

¢ Once the reaction is complete, acidify the mixture with dilute HCI to a pH of approximately 6-
7.

o Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate to
remove any unreacted allyl bromide and byproducts.

e The aqueous layer containing the N-allyl homoserine can then be purified, for example, by
ion-exchange chromatography.

The final product can be isolated by lyophilization or crystallization.

NMR Spectroscopy

Instrumentation:
e A 400 MHz or higher field NMR spectrometer.
Sample Preparation:

» Dissolve approximately 5-10 mg of the purified N-allyl homoserine in a suitable deuterated
solvent (e.g., D20, MeOD).

Data Acquisition:

e Acquire *H and 3C NMR spectra.
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 For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy)
and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish
proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry

Instrumentation:

e A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray
ionization (ESI) source.

Sample Preparation:

o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1%
formic acid).

Data Acquisition:
e Acquire a full scan mass spectrum in positive ion mode.

o Perform tandem mass spectrometry (MS/MS) on the protonated parent ion ([M+H]*) to
obtain fragmentation data for structural elucidation.

Logical and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental
workflow for the analysis of N-allyl homoserine and a potential signaling pathway context.

Synthesis Spectroscopic Analysis

Allyl Bromide, Base
) N-allylation Reaction

Mass Spectrometry
(ESI-MS, MS/MS)

Structural Elucidation

NMR Spectroscopy

L-Homoserine (1H, 13C, 2D)

N-allyl Homoserine b
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and spectroscopic analysis of N-allyl
homoserine.
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Caption: Analogous signaling pathway illustrating the potential role of N-allyl homoserine as a
guorum sensing antagonist.

Discussion
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N-allyl homoserine, as an analog of N-acyl homoserine lactones (AHLS), holds potential as a
modulator of bacterial quorum sensing. AHLs are signaling molecules used by many Gram-
negative bacteria to coordinate gene expression in a cell-density-dependent manner,
controlling processes such as biofilm formation and virulence factor production.[1] The
structural similarity of N-allyl homoserine to the core homoserine structure of AHLS suggests
that it could act as a competitive inhibitor of AHL receptors, thereby disrupting quorum sensing
pathways.

The spectroscopic data, once experimentally obtained, will be crucial for confirming the
structure and purity of synthesized N-allyl homoserine. The predicted NMR and MS data in this
guide provide a baseline for what to expect. The detailed experimental protocols offer a starting
point for its synthesis and characterization.

Further research into N-allyl homoserine could involve biological assays to determine its
efficacy as a quorum sensing inhibitor in various bacterial species. Such studies would be of
significant interest to the drug development community in the search for novel anti-infective
agents that target bacterial communication rather than viability, potentially reducing the
selective pressure for antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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